

Formation of unexpected byproducts in methanesulfonic anhydride reactions

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Compound of Interest

Compound Name: *Methanesulfonic anhydride*

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Technical Support Center: Methanesulfonic Anhydride Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **methanesulfonic anhydride** (Ms_2O). The information is presented in a question-and-answer format to directly address common issues related to the formation of unexpected byproducts.

Frequently Asked Questions (FAQs)

Q1: What is **methanesulfonic anhydride** and what are its primary applications?

Methanesulfonic anhydride (Ms_2O) is a highly reactive reagent used primarily for the conversion of alcohols and amines into their corresponding methanesulfonates (mesylates) and methanesulfonamides.^{[1][2]} The formation of a mesylate from an alcohol transforms the hydroxyl group from a poor leaving group into an excellent one, facilitating subsequent nucleophilic substitution and elimination reactions.^{[3][4]}

Q2: What are the main advantages of using **methanesulfonic anhydride** over methanesulfonyl chloride (MsCl)?

The primary advantage of using Ms_2O is the avoidance of chlorinated byproducts.^{[1][5]} Reactions with methanesulfonyl chloride (MsCl) can produce alkyl chlorides as a side product

through the displacement of the newly formed mesylate by chloride ions.[3][5] Since Ms_2O does not introduce chloride ions into the reaction mixture, this side reaction is eliminated.[3][5]

Q3: Is methanesulfonic anhydride sensitive to moisture?

Yes, **methanesulfonic anhydride** is highly sensitive to moisture.[1] It will readily hydrolyze in the presence of water to form two equivalents of methanesulfonic acid. This will consume the reagent and can introduce acidic conditions that may promote side reactions. Therefore, it is crucial to handle and store Ms_2O under anhydrous conditions in a cool, dry place.[1]

Q4: Can methanesulfonic anhydride be used for Friedel-Crafts reactions?

Yes, Ms_2O can participate in Friedel-Crafts reactions with aromatic compounds, leading to the formation of aryl sulfones.[1][6] This reaction is often catalyzed by a Lewis acid.[1][6] If you are using an aromatic solvent (e.g., toluene) or your substrate contains an aromatic ring, unintended C-sulfonylation can occur as a side reaction.

Troubleshooting Guide: Unexpected Byproducts

Issue 1: Formation of a Cyclic Ether from a Diol or Polyol

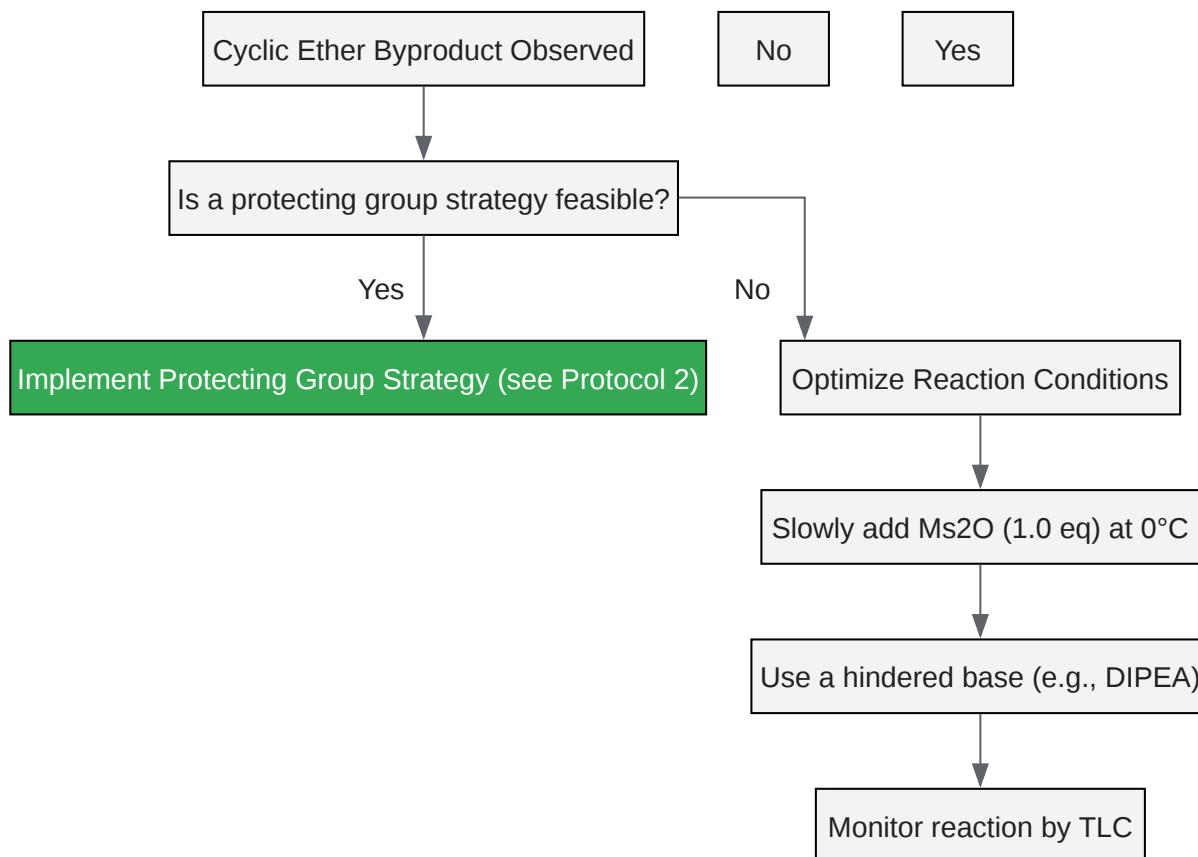
Q: I am trying to selectively mesylate one hydroxyl group on my diol, but I am forming a significant amount of a cyclic ether byproduct. Why is this happening and how can I prevent it?

A: This is a common byproduct resulting from intramolecular cyclization. After the first hydroxyl group is converted to a good leaving group (the mesylate), the second hydroxyl group in the same molecule can act as a nucleophile, displacing the mesylate to form a stable 5- or 6-membered ring.[3]

Troubleshooting Strategies:

Strategy	Description	Rationale
Protecting Groups	<p>The most robust method.</p> <p>Selectively protect one of the hydroxyl groups (e.g., protect the primary alcohol with a bulky trityl or silyl group), perform the mesylation on the remaining free hydroxyl, and then deprotect.[3]</p>	Prevents the intramolecular nucleophilic attack by blocking the participating hydroxyl group.
Control Stoichiometry	<p>Use a precise amount of Ms_2O (e.g., 1.0 equivalent or slightly less) relative to the diol.</p>	Minimizes the formation of dimesylated species and reduces the chances of having excess activating agent that could promote side reactions.
Slow Reagent Addition	<p>Add the methanesulfonic anhydride solution slowly to the reaction mixture at a low temperature (e.g., 0 °C) using a syringe pump.</p>	Maintains a low concentration of the electrophilic mesylating agent, favoring intermolecular reaction with the most reactive hydroxyl group over intramolecular reactions.[3]
Choice of Base	<p>Use a non-nucleophilic, sterically hindered base like 2,4,6-collidine or diisopropylethylamine (DIPEA).</p>	These bases are less likely to participate in side reactions themselves and can influence the reaction pathway.

Below is a workflow diagram to guide your decision-making process when dealing with intramolecular cyclization.



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Caption: Troubleshooting workflow for cyclic ether formation.

Issue 2: Oxidation of the Alcohol to an Aldehyde or Ketone

Q: My starting alcohol is being consumed, but instead of the expected mesylate, I am isolating an aldehyde/ketone. What is causing this oxidation?

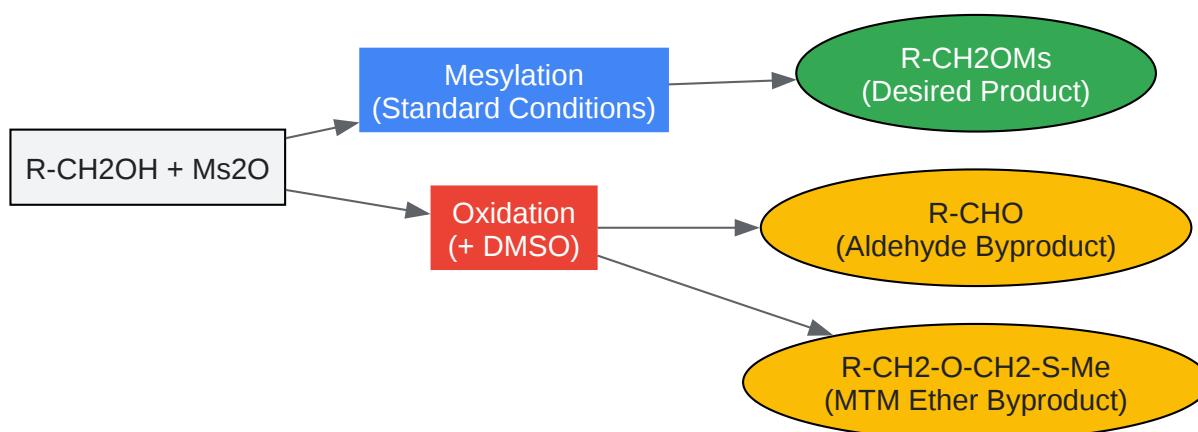
A: This is likely due to the presence of dimethyl sulfoxide (DMSO) in your reaction, which can be an intended or unintended component. In combination with an activating agent like Ms₂O, DMSO can oxidize primary and secondary alcohols to aldehydes and ketones, respectively.

This is a variation of the Swern or Pfitzner-Moffatt oxidation.[\[1\]](#)[\[6\]](#) A common byproduct of this reaction is a methylthiomethyl (MTM) ether.[\[7\]](#)

Troubleshooting Strategies:

Strategy	Description	Rationale
Solvent Purity	Ensure that your solvents are free of DMSO if oxidation is not the desired outcome.	Traces of DMSO from previous reactions or contaminated solvents can be sufficient to cause this side reaction.
Temperature Control	If the oxidation is intended but MTM ether formation is a problem, maintain a low reaction temperature (e.g., below -60 °C).	The formation of the MTM ether side product is often favored at higher temperatures. [7]
Use Aprotic, Non-DMSO Solvents	Use solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) that do not participate in the oxidation.	Eliminates the coreactant required for the oxidation pathway. [3]

The diagram below illustrates the competing pathways of mesylation and oxidation.



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Caption: Competing reaction pathways for an alcohol with Ms_2O .

Issue 3: Pummerer Rearrangement Byproduct

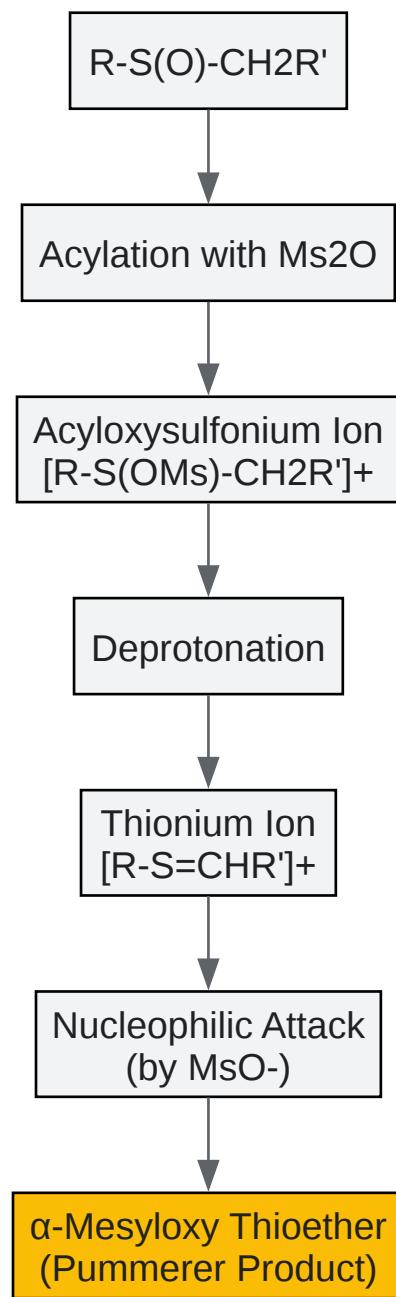
Q: I am performing a reaction on a substrate that contains a sulfoxide moiety, and I am observing an unexpected α -acyloxy thioether. What is this product?

A: You are likely observing a product from a Pummerer rearrangement.^[8] In the presence of an anhydride like Ms_2O , a sulfoxide can be acylated on its oxygen atom. Subsequent elimination and trapping by a nucleophile (like the methanesulfonate anion) leads to the formation of an α -mesyloxy thioether.

Troubleshooting Strategies:

Strategy	Description	Rationale
Protect the Sulfoxide	If possible, temporarily oxidize the sulfoxide to a sulfone. Sulfones do not undergo the Pummerer rearrangement. The sulfone can potentially be reduced back to the sulfoxide at a later stage.	The sulfone is a stable functional group under these conditions and will not react with Ms_2O .
Lower Temperature	Perform the primary reaction (e.g., mesylation of a distal alcohol) at the lowest possible temperature.	The Pummerer rearrangement, like many side reactions, can often be suppressed by using milder conditions.
Alternative Reagents	If the intended reaction is on another functional group, consider alternative reagents that are less likely to activate the sulfoxide.	Depending on the desired transformation, a different class of reagent might offer better chemoselectivity.

The mechanism for the Pummerer rearrangement is outlined below.



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Caption: Simplified Pummerer rearrangement pathway.

Experimental Protocols

Protocol 1: Standard Mesylation of a Primary Alcohol

This protocol describes a general procedure for the mesylation of a primary alcohol using **methanesulfonic anhydride**.

Materials:

- Alcohol (1.0 eq)
- **Methanesulfonic anhydride** (1.2 eq)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol (1.0 eq) in anhydrous DCM.
- Cool the solution to 0 °C using an ice bath.
- Add the base (2.5 eq) dropwise to the stirred solution.
- In a separate flask, dissolve **methanesulfonic anhydride** (1.2 eq) in anhydrous DCM.
- Add the Ms_2O solution dropwise to the alcohol solution over 15-30 minutes.
- Stir the reaction at 0 °C for 1-2 hours, monitoring its progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO_3 solution.
- Separate the organic layer, and extract the aqueous layer twice with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude mesylate.

- Purify the product by column chromatography on silica gel as needed.

Protocol 2: Selective Monomesylation of a Diol via a Protecting Group Strategy

This protocol outlines the selective mesylation of a secondary alcohol in the presence of a primary alcohol using a trityl protecting group.

Part A: Selective Protection of the Primary Alcohol

- Dissolve the diol (1.0 eq) in anhydrous pyridine.
- Add trityl chloride (TrCl) (1.05 eq) in portions at room temperature.
- Stir the reaction at room temperature or 40 °C until TLC analysis shows complete consumption of the starting material.
- Pour the reaction mixture into ice water and extract with ethyl acetate.
- Wash the organic layer with cold 1M HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the mono-tritylated diol by column chromatography.

Part B: Mesylation of the Secondary Alcohol

- Using the purified mono-tritylated diol from Part A, follow the procedure outlined in Protocol 1.

Part C: Deprotection of the Trityl Group

- Dissolve the trityl-protected mesylate in a suitable solvent (e.g., DCM).
- Add a mild acid, such as 1% trifluoroacetic acid (TFA) in DCM, and stir at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.

- Quench the reaction with saturated aqueous NaHCO₃ and separate the layers.
- Wash the organic layer with water and brine, dry, and concentrate to yield the desired mono-mesylated diol. Purify by chromatography if necessary.

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